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molecular formula C13H18O B2462999 5-Methyl-1-phenylhexan-1-one CAS No. 25552-17-4

5-Methyl-1-phenylhexan-1-one

Cat. No. B2462999
M. Wt: 190.286
InChI Key: GDLHZUSLTJYZFX-UHFFFAOYSA-N
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Patent
US05840751

Procedure details

The title compound was prepared as described in General Method 1 using 14.2 mmol of methyl acetoacetate, 15.6 mmol of NaH 60% dispersion in oil, 14.9 mmol of 1.6M n-butyl lithium in hexane, 14.2 mmol of isoheptanophenone and 50 mL of tetrahydrofuran. Isoheptanophenone was prepared by reacting the appropriate acid chloride with AlCl3 in benzene as described by Vogel in Practical Organic Chemistry 1978, 770-775. Upon concentrating the reaction, a solid precipitated out which was recrystallized from ethyl acetate (m.p. 124°-125° C.). 1H NMR (CDCl3) δ 0.80 (d,d, 6 H), 1.1-1.2 (m, 2 H), 1.15-1.40 (m, 2 H), 1.4-1.5 (m, 1 H), 1.9-2.0 (m, 2 H), 2.88 (d, 1 H), 2.9 (d, 1 H), 3.2 (d, 1 H), 3.3 (d, 1 H), 7.2-7.5 (m, 5 H).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
15.6 mmol
Type
reactant
Reaction Step Three
Quantity
14.9 mmol
Type
reactant
Reaction Step Four
Quantity
14.2 mmol
Type
reactant
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1](OC)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[H-].[Na+].C([Li])CCC.[C:16]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=[O:23])[CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21].[Al+3].[Cl-].[Cl-].[Cl-]>CCCCCC.C1C=CC=CC=1.O1CCCC1>[OH:4][C:3]1[CH2:5][C:16]([CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21])([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[O:23][C:1](=[O:6])[CH:2]=1.[C:16]([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)(=[O:23])[CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21] |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14.2 mmol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
15.6 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
14.9 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
14.2 mmol
Type
reactant
Smiles
C(CCCC(C)C)(=O)C1=CC=CC=C1
Step Six
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon concentrating
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
a solid precipitated out which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate (m.p. 124°-125° C.)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(OC(C1)(C1=CC=CC=C1)CCCC(C)C)=O
Name
Type
product
Smiles
C(CCCC(C)C)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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